![molecular formula C20H24N2O4S B7701165 N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied in the field of scientific research due to its potential therapeutic applications in the treatment of various diseases, including autoimmune disorders, inflammatory conditions, and cancer.
Mechanism of Action
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By blocking the activity of Janus kinases, this compound prevents the activation of various cytokines and growth factors, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of various cytokines and chemokines, leading to a reduction in inflammation and immune response. Additionally, this compound has been shown to inhibit the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide in lab experiments is its specificity and potency. This compound has been shown to be a highly specific inhibitor of Janus kinases, making it a valuable tool for studying the role of Janus kinases in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential off-target effects. This compound has been shown to inhibit other kinases besides Janus kinases, which may lead to unwanted side effects.
Future Directions
There are several future directions for the use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide in scientific research. One potential application is in the treatment of cancer. Janus kinases have been found to play a crucial role in the growth and survival of cancer cells, and this compound may be a potential candidate for the treatment of various types of cancer. Additionally, this compound may be useful in the treatment of other autoimmune disorders and inflammatory conditions, such as lupus and Crohn's disease. Further research is needed to fully understand the potential therapeutic applications of this compound in these areas.
Synthesis Methods
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide involves a multi-step process that includes the reaction of 5-chloro-2-phenoxyaniline with 4-methoxy-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with propan-2-ylsulfonamide and finally, with 4-methoxybenzoyl chloride to obtain this compound.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as asthma and inflammatory bowel disease.
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(2)21-27(24,25)19-12-16(8-9-18(19)26-3)20(23)22-11-10-15-6-4-5-7-17(15)13-22/h4-9,12,14,21H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMKQECRSRIXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

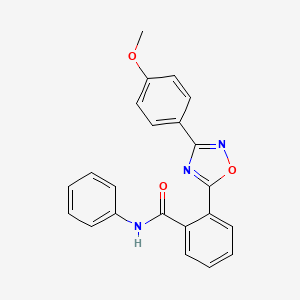
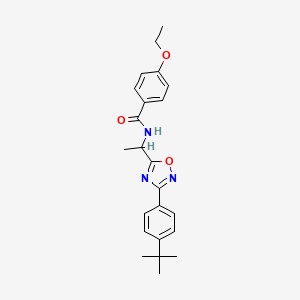

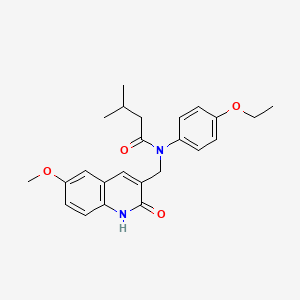

![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

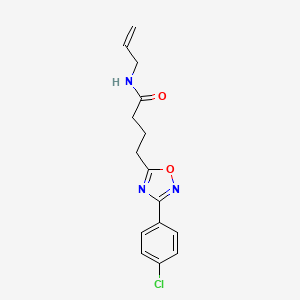
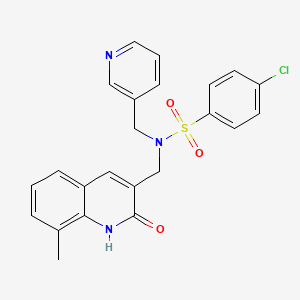
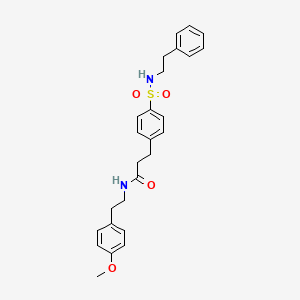
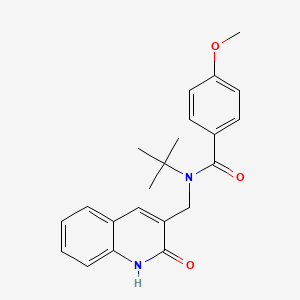


![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)